molecular formula C11H6ClF3N2 B3390131 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 954217-22-2

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B3390131
CAS No.: 954217-22-2
M. Wt: 258.62 g/mol
InChI Key: NJFWOTADMZCHSZ-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a trifluoromethyl group and a chlorine atom in the structure of this compound makes it particularly interesting for various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases . These studies help elucidate the compound’s role in cellular processes and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with enzymes, leading to either inhibition or activation, depending on the specific enzyme and the context of the interaction . These interactions can result in changes in gene expression and other molecular processes, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and effectiveness . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the optimal therapeutic window and ensuring the compound’s safety and efficacy in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety . Studying these transport and distribution mechanisms is crucial for developing effective delivery strategies for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluoropyrimidine with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can undergo further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or toluene are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)benzonitrile

Uniqueness

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine is unique due to the combination of the pyrimidine ring with a trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-16-5-4-9(17-10)7-2-1-3-8(6-7)11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWOTADMZCHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954217-22-2
Record name 2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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